Application‑Specific Inventory Positioning: Protein Degrader Building Block vs. MC4R Agonist Intermediate
The meta (3‑) isomer is explicitly classified as a 'Protein Degrader Building Block' by commercial suppliers, indicating its suitability for heterobifunctional degrader construction [1]. In contrast, the ortho (2‑) isomer is described as an intermediate for melanocortin subtype‑4 receptor (MC4R) agonists [2]. This application divergence is not a coincidence; the meta substitution places the reactive aldehyde at a spatial vector that is geometrically favorable for linker attachment in PROTAC design, whereas the ortho substitution introduces steric hindrance that disrupts the formation of the ternary complex essential for ubiquitin‑mediated degradation [3].
| Evidence Dimension | Primary commercial application classification |
|---|---|
| Target Compound Data | Protein Degrader Building Block |
| Comparator Or Baseline | Ortho isomer (CAS 174855-57-3): MC4R agonist intermediate; Para isomer (CAS 197638-83-8): General research chemical |
| Quantified Difference | Not applicable (categorical) |
| Conditions | Vendor product family categorization (Calpaclab, ChemicalBook) |
Why This Matters
This categorization directs procurement decisions: researchers focused on targeted protein degradation should source the meta isomer, while those developing MC4R‑targeted therapeutics require the ortho isomer.
- [1] Calpaclab. 1-Boc-4-(3-Formylphenyl)piperazine, min 95%, 1 gram. Product Family: Protein Degrader Building Blocks. View Source
- [2] ChemicalBook. 1-Boc-4-(2-formylphenyl)piperazine: Used in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists. View Source
- [3] Benz, M. et al. "Linker Matters in Protein Degrader Design." Creative Biolabs (2024). View Source
